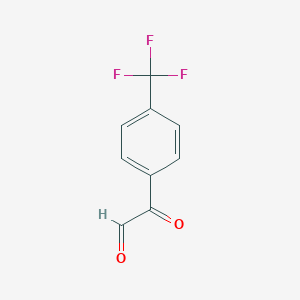

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde

Description

Properties

IUPAC Name |

2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOMXTCPIUNFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906793 | |

| Record name | Oxo[4-(trifluoromethyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101906-05-2 | |

| Record name | Oxo[4-(trifluoromethyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde

Foreword: The Significance of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde in Modern Drug Discovery

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde, also known as 4-(trifluoromethyl)phenylglyoxal, is a pivotal building block in medicinal chemistry and drug development. Its unique bifunctional nature, possessing both a reactive aldehyde and a ketone moiety, coupled with the presence of the electron-withdrawing trifluoromethyl group, makes it a highly versatile precursor for the synthesis of a diverse array of heterocyclic compounds. These structures are often scaffolds for pharmacologically active agents, and the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the principal synthetic routes to this valuable intermediate, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of Aryl Glyoxals

The synthesis of aryl glyoxals, such as 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde, can be approached through several strategic disconnections. The most prevalent and practical methods involve the oxidation of a suitable precursor at the benzylic position. This guide will focus on two of the most reliable and widely employed methods: the direct oxidation of the corresponding acetophenone using selenium dioxide (Riley Oxidation) and the oxidation of an α-bromo ketone via the Kornblum Oxidation. Each method presents its own set of advantages and challenges, which will be discussed in detail.

Method 1: Riley Oxidation of 4'-(Trifluoromethyl)acetophenone

The Riley oxidation is a classic and effective method for the direct conversion of a methyl ketone to a 1,2-dicarbonyl compound using selenium dioxide (SeO₂) as the oxidant.[1][2] This reaction is particularly well-suited for the synthesis of aryl glyoxals from readily available acetophenones.

Mechanistic Insight

The mechanism of the Riley oxidation of ketones is thought to proceed through the enol form of the ketone. The enol attacks the electrophilic selenium dioxide, leading to the formation of a selenium-containing intermediate. Subsequent steps involving hydrolysis and elimination result in the formation of the desired α-ketoaldehyde and elemental selenium as a byproduct.[2]

Caption: Proposed mechanism of the Riley Oxidation.

Experimental Protocol: Riley Oxidation

Materials:

-

4'-(Trifluoromethyl)acetophenone

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Diatomaceous earth (Celite®)

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-(trifluoromethyl)acetophenone (1.0 eq) in a minimal amount of 1,4-dioxane.

-

Addition of Oxidant: To this solution, add selenium dioxide (1.1 - 1.5 eq). A small amount of water can be added to aid in the dissolution of the selenium dioxide.

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a black precipitate of elemental selenium is indicative of the reaction proceeding.

-

Work-up: Upon completion of the reaction (typically after several hours), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether.

-

Filtration: Filter the suspension through a pad of diatomaceous earth to remove the precipitated selenium. Wash the filter cake with diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde.[3]

Method 2: Kornblum Oxidation of 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one

The Kornblum oxidation provides an alternative and often milder route to aldehydes and ketones from the corresponding α-halo compounds, utilizing dimethyl sulfoxide (DMSO) as the oxidant.[4] This method is particularly advantageous as it avoids the use of toxic heavy metal reagents like selenium dioxide.

Mechanistic Insight

The Kornblum oxidation is initiated by the nucleophilic attack of the oxygen atom of DMSO on the carbon bearing the bromine atom in 2-bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one, in an S_N2 reaction. This forms an alkoxysulfonium salt. In the presence of a mild base, such as sodium bicarbonate or triethylamine, a proton is abstracted from the α-carbon, leading to the formation of an ylide. This intermediate then collapses to yield the desired α-ketoaldehyde, dimethyl sulfide, and the protonated base.

Caption: Mechanism of the Kornblum Oxidation.

Experimental Protocol: Kornblum Oxidation

Materials:

-

2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Addition of Base: Add sodium bicarbonate (2.0 eq) to the solution.

-

Reaction: Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data Summary

| Method | Starting Material | Key Reagents | Typical Yield | Purity |

| Riley Oxidation | 4'-(Trifluoromethyl)acetophenone | SeO₂, Dioxane | 60-80% | >95% |

| Kornblum Oxidation | 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one | DMSO, NaHCO₃ | 70-90% | >97% |

Note: Yields are estimates based on similar reactions and may vary depending on reaction scale and optimization.

Characterization

The final product, 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde, is typically a solid and can be characterized by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton, typically in the range of 9-10 ppm. The aromatic protons will appear as a set of doublets in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (aldehyde and ketone), with the aldehydic carbon appearing further downfield. The trifluoromethyl carbon will also be observable.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (202.13 g/mol ) should be observed.[5]

Conclusion and Future Perspectives

Both the Riley and Kornblum oxidations represent robust and reliable methods for the synthesis of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde. The choice of method will often depend on factors such as the availability of starting materials, scale of the reaction, and considerations regarding the toxicity of reagents. The Kornblum oxidation is often favored for its milder conditions and avoidance of heavy metal waste. The continued development of more efficient and environmentally benign oxidation methods remains an active area of research, with potential for further improvements in the synthesis of this important class of compounds.

References

-

Gümüş, H. (2022). Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[6][7]Dioxepino[5,6-d][5][6]Oxazole Compound: an Experimental and Density Functional Theory Study. Zhurnal Prikladnoii Spektroskopii. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2783286, 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde. Retrieved January 26, 2026 from [Link].

-

NROChemistry. (n.d.). Riley Oxidation. Retrieved January 26, 2026, from [Link]

-

Tanemura, K., et al. (2004). A mild and efficient oxidation of α-hydroxy ketones to 1,2-diketones with t-butyl hypochlorite. Chemical Communications, (5), 570-571. [Link]

-

Wikipedia contributors. (2023, December 19). Kornblum oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

-

Wikipedia contributors. (2023, November 28). Riley oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

-

AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved January 26, 2026, from [Link]

-

Organic Syntheses. (n.d.). Phenylglyoxal. Retrieved January 26, 2026, from [Link]

-

Chem-Station. (2018, January 14). Kornblum Oxidation. Retrieved January 26, 2026, from [Link]

-

Grokipedia. (n.d.). Riley oxidation. Retrieved January 26, 2026, from [Link]

-

Grokipedia. (n.d.). Kornblum oxidation. Retrieved January 26, 2026, from [Link]

-

University of California, Irvine. (n.d.). DMSO Oxidation. Retrieved January 26, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Riley oxidation - Wikipedia [en.wikipedia.org]

- 3. Riley Oxidation | NROChemistry [nrochemistry.com]

- 4. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 5. 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde | C9H5F3O2 | CID 2783286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1,3]Dioxepino[5,6-d][1,2]Oxazole Compound: an Experimental and Density Functional Theory Study | Gümüş | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

chemical properties of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde

An In-depth Technical Guide to 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde

Introduction

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde, a substituted α-ketoaldehyde, is a molecule of significant interest in modern synthetic chemistry. Its structure is characterized by a phenylglyoxal core bearing a potent electron-withdrawing trifluoromethyl group at the para position of the aromatic ring. This unique combination of a reactive 1,2-dicarbonyl system and a trifluoromethyl moiety makes it a highly valuable and versatile intermediate.

For researchers, scientists, and drug development professionals, this compound serves as a powerful building block. The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance crucial pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[1] The adjacent keto-aldehyde functionality provides a reactive handle for constructing a wide array of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents.[1][2] This guide offers a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of this compound, providing field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound dictate its handling, reactivity, and analytical characterization. The data presented here are compiled from authoritative chemical databases and predictive modeling, providing a robust foundation for experimental design.

Core Properties

All quantitative and identifying data for 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde are summarized in the table below for ease of reference.[3]

| Property | Value | Source |

| IUPAC Name | 2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde | PubChem[3] |

| CAS Number | 101906-05-2 | PubChem[3] |

| Molecular Formula | C₉H₅F₃O₂ | PubChem[3] |

| Molecular Weight | 202.13 g/mol | PubChem[3] |

| Appearance | Solid or liquid (purity dependent) | EvitaChem[1], Sigma-Aldrich[4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water. | EvitaChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[3] |

| Hydrogen Bond Acceptors | 5 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Spectroscopic Analysis (Predicted)

While specific experimental spectra for this exact compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on well-established principles of NMR, IR, and Mass Spectrometry.[5][6][7]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative. The aldehydic proton, being adjacent to a carbonyl and deshielded, should appear as a sharp singlet far downfield, typically in the δ 9-10 ppm range. The para-substituted aromatic ring will produce a characteristic AA'BB' system, appearing as two distinct doublets between δ 7.5 and 8.5 ppm, integrating to 2H each.

-

¹³C NMR Spectroscopy: The carbon spectrum will be distinguished by the presence of two carbonyl signals in the δ 180-200 ppm region. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. The aromatic region will show four distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of both the glyoxal and trifluoromethyl substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. A strong, broad absorption band is expected between 1690-1730 cm⁻¹, corresponding to the C=O stretching vibrations of both the ketone and aldehyde functionalities.[5] Additionally, a series of strong C-F stretching bands will be prominent in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching (~1600 cm⁻¹) and C-H stretching (~3050 cm⁻¹) bands will also be present.[5]

-

Mass Spectrometry: In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 202. Key fragmentation patterns would likely involve the loss of neutral molecules such as carbon monoxide (CO) and the formyl radical (CHO), leading to characteristic fragment ions.

Chemical Reactivity and Handling

Reactivity Profile

The chemical behavior of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde is dominated by the high electrophilicity of its two adjacent carbonyl carbons. This reactivity is significantly amplified by the strong electron-withdrawing nature of the para-trifluoromethyl group, which destabilizes the carbonyls towards nucleophilic attack.

Key reaction pathways include:

-

Nucleophilic Addition: Both carbonyls are susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and organometallic reagents. The aldehyde is generally more reactive than the ketone. Condensation with 1,2-diamines is a common and powerful method for synthesizing quinoxaline derivatives.

-

Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid using mild oxidizing agents, yielding 2-oxo-2-(4-(trifluoromethyl)phenyl)acetic acid.

-

Reduction: The carbonyl groups can be reduced to alcohols. Selective reduction of the aldehyde in the presence of the ketone can be achieved with specific reducing agents, though controlling selectivity can be challenging.

-

Enolization and Polymerization: Like many aldehydes, this compound can undergo enolization and subsequent aldol-type condensation or polymerization, particularly in the presence of acid or base catalysts.[8] Proper storage under inert and cool conditions is therefore critical.[9]

Caption: Key reactivity pathways of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde.

Safety and Handling

Due to its chemical nature, 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde requires careful handling to ensure laboratory safety.

GHS Hazard Classification:

-

H315: Causes skin irritation[3].

-

H319: Causes serious eye irritation[3].

-

H335: May cause respiratory irritation[3].

Protocol for Safe Handling:

-

Engineering Controls: All manipulations should be performed exclusively within a certified chemical fume hood to prevent inhalation of vapors or dust.[10][11]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield at all times.[8]

-

Dispensing: If the material is a solid, handle it carefully to avoid creating dust. If it is a liquid, use a calibrated syringe or pipette for transfers.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[9][12] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent slow polymerization or oxidation.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, strong acids, and metals, as these can catalyze decomposition or violent polymerization.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[10]

Synthesis and Purification

A reliable and scalable synthesis is paramount for the utility of any chemical intermediate. While various methods can be envisioned, the oxidation of a readily available precursor is often the most direct approach.

Synthetic Strategy: A Plausible Approach

A robust and well-documented method for the synthesis of α-ketoaldehydes is the selenium dioxide (SeO₂) oxidation of the corresponding acetophenone. In this case, the starting material would be 4'-(Trifluoromethyl)acetophenone.

Causality of Reagent Choice: Selenium dioxide is a highly specific oxidizing agent for converting activated methylene (CH₂) or methyl (CH₃) groups adjacent to a carbonyl into a new carbonyl group. This transformation, known as the Riley oxidation, is effective because the enol form of the starting ketone readily reacts with SeO₂, initiating a sequence of steps that culminates in the desired 1,2-dicarbonyl product. This method is often preferred for its reliability and predictable outcomes with such substrates.

Experimental Protocol: SeO₂ Oxidation

The following protocol is a representative procedure based on standard literature methods for Riley oxidations.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4'-(Trifluoromethyl)acetophenone (1.0 eq).

-

Reagent Addition: Add selenium dioxide (1.1 eq) to the flask.

-

Solvent: Add a suitable solvent system, typically aqueous dioxane (e.g., 95:5 dioxane:water), to facilitate dissolution and moderate the reaction temperature.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The appearance of a new, more polar spot and the consumption of the starting material indicates conversion. The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will have formed. Filter the mixture through a pad of celite to remove the selenium.

-

Extraction: Transfer the filtrate to a separatory funnel, dilute with water, and extract the product into an organic solvent such as ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining dioxane and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product is typically purified using flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is generally effective for separating the product from non-polar impurities and more polar byproducts.

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde as a purified solid or oil.

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Research and Drug Development

Role as a Synthetic Building Block

The primary value of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde lies in its function as a versatile synthetic intermediate.[1] Its 1,2-dicarbonyl structure is a gateway to a vast number of heterocyclic systems. For example, its condensation with ortho-phenylenediamines is a straightforward and high-yielding route to quinoxalines, a privileged scaffold in medicinal chemistry. Similarly, reactions with other binucleophiles can generate pyrazines, imidazoles, and other important ring systems.

Significance of the Trifluoromethylphenyl Moiety

The inclusion of the 4-(trifluoromethyl)phenyl group is a deliberate strategic choice in drug design.[13] This moiety confers several advantageous properties:

-

Enhanced Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes). This often leads to a longer biological half-life for the parent drug.[1]

-

Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, which can be critical for optimizing target binding.

-

Improved Binding Affinity: The CF₃ group can participate in favorable interactions within a protein's binding pocket, including hydrophobic and dipole-dipole interactions, thereby enhancing potency.[1] This is exemplified in its use in certain kinase inhibitors designed to target drug-resistant cancer cells.[1]

Sources

- 1. Buy 2-(4-Fluorophenyl)-2-oxoacetaldehyde (EVT-317157) | 403-32-7 [evitachem.com]

- 2. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde | C9H5F3O2 | CID 2783286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-(Trifluoromethyl)phenyl)acetaldehyde | Sigma-Aldrich [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. HNMR Practice 1 | OpenOChem Learn [learn.openochem.org]

- 7. Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. 2-(4-(Trifluoromethyl)phenyl)acetaldehyde - Lead Sciences [lead-sciences.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. carlroth.com [carlroth.com]

- 13. jelsciences.com [jelsciences.com]

Introduction: The Significance of Trifluoromethylated Phenylglyoxals

An In-Depth Technical Guide to 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde

Executive Summary: This document provides a comprehensive technical overview of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde, a fluorinated α-ketoaldehyde of significant interest in medicinal chemistry and drug development. Identified by its CAS Number 1736-56-7 , this compound serves as a highly versatile synthetic intermediate.[1][2][3][4] The presence of a trifluoromethyl group imparts unique electronic properties that are highly sought after in the design of modern pharmaceuticals, enhancing metabolic stability, lipophilicity, and target binding affinity.[5] This guide details the compound's physicochemical properties, proposes a robust synthetic pathway, explores its chemical reactivity, and presents validated analytical methodologies for its quantification. It is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their work.

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical and biological properties.[5] Its strong electron-withdrawing nature and high lipophilicity can drastically improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[5]

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde belongs to the class of phenylglyoxals, which are characterized by an aromatic ring attached to a dicarbonyl moiety (an α-ketoaldehyde). This dual functionality—a reactive aldehyde and a ketone—makes it an exceptionally useful precursor for constructing complex heterocyclic systems, which form the core of many therapeutic agents. Its structural analogues have been successfully utilized as key intermediates in the synthesis of kinase inhibitors and antifungal agents, highlighting the potential of this compound class in developing novel therapeutics.[6] This guide serves as a senior application scientist's perspective on harnessing the full potential of this reagent.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 1736-56-7 | [1][2][3][4] |

| Molecular Formula | C₉H₅F₃O₂ | [1][2][4] |

| Molecular Weight | 202.13 g/mol | [1][2][4] |

| IUPAC Name | 2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde | [4] |

| Synonyms | (4-trifluoromethylphenyl)(oxo)acetaldehyde, Benzeneacetaldehyde, alpha-oxo-4-(trifluoromethyl)- | [4] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| SMILES | C1=CC(=CC=C1C(=O)C=O)C(F)(F)F | [1][4] |

| InChIKey | BGOMXTCPIUNFKR-UHFFFAOYSA-N | [4] |

Synthesis and Purification

While multiple vendors supply this compound, understanding its synthesis is crucial for troubleshooting and custom modifications. A prevalent and logical method for preparing α-ketoaldehydes is through the oxidation of the corresponding α-methyl ketone.

Proposed Synthetic Pathway: The most direct route involves the oxidation of 4'-(trifluoromethyl)acetophenone. Selenium dioxide (SeO₂) is a classic and effective reagent for this specific transformation, converting an activated methyl group adjacent to a carbonyl into an aldehyde.

Caption: Proposed synthetic workflow for 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde.

Experimental Rationale:

-

Choice of Oxidant: Selenium dioxide is highly regioselective for the oxidation of α-methylenes of ketones. This specificity is critical to prevent over-oxidation to the carboxylic acid or cleavage of the carbon-carbon bond.

-

Solvent System: A mixture of dioxane and water is typically used. Dioxane solubilizes the organic starting material, while water is necessary for the reaction mechanism of SeO₂.

-

Purification: The crude product often contains unreacted starting material and selenium byproducts. Silica gel chromatography is the standard and most effective method for isolating the desired product to high purity.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its two carbonyl groups. The aldehyde is generally more electrophilic and sterically accessible than the ketone, making it the primary site for nucleophilic attack under many conditions. The powerful electron-withdrawing effect of the para-trifluoromethyl group further enhances the electrophilicity of both carbonyl carbons, making the molecule highly susceptible to reactions with nucleophiles. This heightened reactivity is a key feature that makes it a valuable synthetic intermediate.[6]

Applications in Research and Drug Development

The true value of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde lies in its utility as a scaffold for building more complex molecules, particularly heterocycles.

-

Synthesis of Heterocycles: It is an ideal precursor for condensation reactions with dinucleophiles (e.g., hydrazines, hydroxylamine, amidines) to form a wide variety of five- and six-membered heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines. These ring systems are privileged structures in medicinal chemistry.

-

Building Block for Kinase Inhibitors: The phenyl moiety is a common feature in kinase inhibitors, often fitting into the hydrophobic ATP-binding pocket. The trifluoromethyl group can enhance this binding and improve pharmacokinetic properties. Analogous fluorinated structures have shown promise in developing potent EGFR inhibitors for non-small cell lung cancer.[6]

-

Precursor for Agrochemicals and Materials Science: Beyond pharmaceuticals, fluorinated organic molecules are crucial in developing modern agrochemicals and materials with specific electronic or optical properties.[6]

Analytical Methodologies

Robust and accurate quantification is essential for any chemical reagent used in drug development. The following protocols provide reliable methods for the analysis of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde.

Protocol: Quantification by HPLC-UV following DNPH Derivatization

This is the gold-standard method for quantifying aldehydes and ketones. The aldehyde reacts with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form a stable, chromophoric hydrazone derivative that can be easily detected by UV-Vis spectroscopy.[7][8]

Rationale: Direct analysis of aldehydes can be challenging due to their volatility and potential for instability. Derivatization with DNPH creates a larger, more stable molecule with a strong UV absorbance, significantly increasing the sensitivity and reliability of the HPLC method.[7]

Step-by-Step Methodology:

-

Preparation of DNPH Reagent: Prepare a saturated solution of 2,4-DNPH in acetonitrile containing a catalytic amount of strong acid (e.g., 1% phosphoric acid).[7] Handle DNPH with extreme care as it is reactive and potentially explosive when dry.[7]

-

Standard Preparation: Accurately weigh a reference standard of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde and prepare a stock solution in acetonitrile. Create a series of calibration standards via serial dilution.

-

Derivatization:

-

To 100 µL of each standard and sample solution, add 900 µL of the DNPH reagent.

-

Vortex briefly and allow the reaction to proceed in the dark at room temperature for at least 1 hour to ensure complete derivatization.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 365 nm (the typical λmax for DNPH derivatives).

-

Injection Volume: 10 µL.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the derivative against the concentration of the standards. Determine the concentration of the unknown samples from this curve.

Caption: Analytical workflow for HPLC-UV quantification via DNPH derivatization.

Protocol Framework: Method Development for LC-MS/MS Analysis

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Rationale: LC-MS/MS provides superior specificity by monitoring a specific parent ion-to-fragment ion transition (Multiple Reaction Monitoring or MRM), minimizing interference from matrix components.

Method Development Steps:

-

Direct Infusion: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the parent mass [M+H]⁺ or [M-H]⁻ and optimize fragmentation parameters to identify stable, high-intensity product ions.

-

Chromatographic Separation: Develop a reverse-phase LC method (typically C18) to achieve good peak shape and retention time, separating the analyte from potential isomers and matrix interferences.[9] A gradient elution with acetonitrile or methanol and water, both containing 0.1% formic acid (for positive ion mode) or a weak base (for negative ion mode), is a common starting point.[9]

-

Optimization and Validation: Optimize mobile phase composition, gradient, and flow rate. Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Safety, Handling, and Storage

Proper handling is mandatory to ensure laboratory safety. This compound is classified as an irritant.

| GHS Hazard Information | Code | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1][4] | |

| Signal Word | Warning | [1][4] | |

| Hazard Statements | H315 | Causes skin irritation | [1][4] |

| H319 | Causes serious eye irritation | [1][4] | |

| H335 | May cause respiratory irritation | [1][4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fumes/vapors. | [1][4] |

| P280 | Wear protective gloves/eye protection. | [10] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][4] |

-

Handling: Always handle in a well-ventilated fume hood.[11] Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, dark place to prevent degradation.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde (CAS: 1736-56-7) is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined reactivity, coupled with the advantageous properties of the trifluoromethyl group, makes it a strategic building block for creating novel molecular entities with enhanced biological activity and improved pharmacokinetic profiles. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to confidently and effectively utilize this compound in their discovery programs.

References

-

Sinfoo Biotech. 2-oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde. [Link]

-

Lead Sciences. 2-(4-(Trifluoromethyl)phenyl)acetaldehyde. [Link]

-

Oxford Lab Chem. Material Safety Data Sheet - Acetaldehyde Solution 20-30%. [Link]

-

Center for Forensic Science Research & Education. 2F-2OXO-PCE — A NEW SYNTHETIC HALLUCINOGEN IDENTIFIED IN RECREATIONAL DRUG MARKETS ACROSS NORTH AMERICA. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 137356, 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde. [Link]

-

Matrix Fine Chemicals. 2-OXO-2-PHENYLACETALDEHYDE | CAS 1074-12-0. [Link]

-

ACS Publications. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. [Link]

-

ResearchGate. Development of radiolabeling 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for excitatory amino acid transporter 2. [Link]

- Google Patents. Synthesis method of phenylacetaldehyde.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Carl ROTH. Safety Data Sheet: Acetaldehyde. [Link]

-

Protocols.io. Acetaldehyde Quantification in Microbial Fermentation Samples. [Link]

-

FooDB. Material Safety Data Sheet - Phenylacetaldehyde. [Link]

-

ACS Publications. Total Synthesis of Okeaniamide A. [Link]

-

CDC Stacks. Development, evaluation and comparison of two independent sampling and analytical methods for ortho-phthalaldehyde vapors and condensation aerosols in air. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. [Link]

-

Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

- Google Patents. Synthesis of phenylacetaldehyde phenylglycol acetal as one kind of flower fragrance type perfume.

-

U.S. Environmental Protection Agency. Determination of Flufenacet and its Metabolites in Water by LC/MS/MS. [Link]

Sources

- 1. 1736-56-7|2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde|BLD Pharm [bldpharm.com]

- 2. 2-OXO-2-(4-(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE,(CAS# 1736-56-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde [cymitquimica.com]

- 4. 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde | C9H5F3O2 | CID 2783286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. Buy 2-(4-Fluorophenyl)-2-oxoacetaldehyde (EVT-317157) | 403-32-7 [evitachem.com]

- 7. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]

- 8. Development, evaluation and comparison of two independent sampling and analytical methods for ortho-phthalaldehyde vapors and condensation aerosols in air†‡ [stacks.cdc.gov]

- 9. epa.gov [epa.gov]

- 10. fishersci.com [fishersci.com]

- 11. foodb.ca [foodb.ca]

- 12. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern drug design. Among these, the trifluoromethyl group (CF3) is particularly valued for its ability to modulate a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This guide focuses on 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde, a versatile bifunctional building block that combines the reactivity of an α-ketoaldehyde with the influential electronic properties of a trifluoromethylated phenyl ring. Its unique molecular architecture makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and a compelling scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of its synthesis, spectral characterization, reactivity, and potential applications in medicinal chemistry, offering field-proven insights for its effective utilization in research and drug development.

Physicochemical Properties

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde, also known by its IUPAC name 2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde, is a solid organic compound with the molecular formula C₉H₅F₃O₂ and a molecular weight of 202.13 g/mol .[2] Key computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 202.13 g/mol | PubChem[2] |

| Molecular Formula | C₉H₅F₃O₂ | PubChem[2] |

| XLogP3 | 2.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 202.02416388 Da | PubChem[2] |

| Monoisotopic Mass | 202.02416388 Da | PubChem[2] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[2] |

| Heavy Atom Count | 14 | PubChem[2] |

Synthesis of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde

A robust and scalable synthesis of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde can be achieved through a two-step process starting from commercially available 4-(trifluoromethyl)acetophenone. The causality behind this experimental design lies in the reliable transformation of a ketone to an α-bromo ketone, followed by oxidation to the desired α-ketoaldehyde.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde.

Part 1: Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one

This initial step involves the α-bromination of 4-(trifluoromethyl)acetophenone. A common and effective method utilizes copper(II) bromide as the brominating agent.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-(trifluoromethyl)acetophenone (1 equivalent) in a 1:1 mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 equivalents).

-

Reaction Execution: Heat the mixture to reflux and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the copper(I) bromide precipitate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one as a solid. A similar procedure has been successfully employed for the synthesis of related α-bromo ketones.[3]

Causality of Experimental Choices:

-

Solvent System: The mixture of ethyl acetate and chloroform provides good solubility for both the starting material and the reagent, while also having an appropriate boiling point for the reflux conditions.

-

Copper(II) Bromide: CuBr₂ is a convenient and relatively safe brominating agent for α-bromination of ketones compared to liquid bromine.

Part 2: Oxidation to 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde

The second step is the Kornblum oxidation, which converts the α-bromo ketone into the desired α-ketoaldehyde using dimethyl sulfoxide (DMSO) as the oxidant.

Experimental Protocol:

-

Reaction Setup: Dissolve the 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Reaction Execution: Heat the solution with stirring. The reaction temperature is typically maintained between 100-130°C. The reaction progress should be monitored by TLC.

-

Work-up: Upon completion, cool the reaction mixture and pour it into a significant volume of cold water. This will precipitate the product and dissolve the DMSO.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Causality of Experimental Choices:

-

DMSO as Oxidant: DMSO is a mild and effective oxidant for converting α-halo ketones to α-dicarbonyl compounds. The mechanism involves the formation of an alkoxysulfonium salt intermediate, followed by elimination.

-

Aqueous Work-up: Pouring the reaction mixture into water is a critical step to separate the organic product from the highly polar DMSO solvent.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde, the following characterization is based on predicted data and comparison with analogous compounds.

¹H and ¹³C NMR Spectroscopy

The NMR spectra are crucial for confirming the molecular structure.

Predicted ¹H NMR (in CDCl₃):

-

Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically around δ 9.5-10.5 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group.

-

Aromatic Protons: The four protons on the phenyl ring will appear as two doublets in the aromatic region (δ 7.5-8.5 ppm). The protons ortho to the electron-withdrawing trifluoromethyl group will be more deshielded than those ortho to the keto-aldehyde moiety.

Predicted ¹³C NMR (in CDCl₃):

-

Aldehydic Carbonyl (CHO): Expected around δ 190-200 ppm.

-

Ketonic Carbonyl (C=O): Expected around δ 185-195 ppm.

-

Aromatic Carbons: Four distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (CF₃): A quartet is expected in the region of δ 120-130 ppm with a large C-F coupling constant.

For comparison, the ¹H NMR spectrum of phenylacetaldehyde dimethyl acetal shows aromatic protons around δ 7.2-7.3 ppm.[4] The presence of the additional carbonyl and trifluoromethyl groups in the target molecule would shift these signals further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups in the molecule.

Expected IR Absorption Bands (in KBr or as a thin film):

-

C=O Stretching (Ketone and Aldehyde): Two strong absorption bands are expected in the region of 1680-1740 cm⁻¹. The exact positions will depend on the conjugation with the aromatic ring. For phenylacetaldehyde, the C=O stretch is observed at 1724 cm⁻¹.[5]

-

C-H Stretching (Aldehyde): A characteristic weak to medium band is expected around 2720-2820 cm⁻¹.

-

C-F Stretching (Trifluoromethyl): Strong, characteristic absorption bands are expected in the region of 1100-1350 cm⁻¹.

-

Aromatic C=C Stretching: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Impact - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 202.

-

Key Fragments:

-

Loss of the aldehyde group (-CHO) would result in a fragment at m/z = 173.

-

Cleavage of the C-C bond between the two carbonyl groups would lead to the formation of the 4-(trifluoromethyl)benzoyl cation at m/z = 173.

-

The 4-(trifluoromethyl)phenyl cation could be observed at m/z = 145.

-

Reactivity and Mechanistic Insights

The reactivity of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde is dominated by the presence of two adjacent electrophilic carbonyl centers. The electron-withdrawing nature of the trifluoromethyl group further enhances the electrophilicity of the aromatic ketone carbonyl.

Diagram of Key Reactivity Pathways

Caption: Reactivity of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde with various nucleophiles.

Reactions with Dinucleophiles: A Gateway to Heterocycles

A primary application of α-ketoaldehydes is in the synthesis of heterocyclic compounds through condensation reactions with dinucleophiles. For instance, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with amidines can yield imidazoles. These reactions are typically acid- or base-catalyzed and proceed via initial nucleophilic attack at one of the carbonyl carbons, followed by intramolecular cyclization and dehydration. The regioselectivity of the initial attack can be influenced by the steric and electronic environment of the two carbonyl groups.

Wittig and Related Reactions

The aldehyde functionality can selectively undergo Wittig-type reactions to form α,β-unsaturated ketones, which are themselves valuable synthetic intermediates.

Applications in Drug Development and Medicinal Chemistry

The trifluoromethylphenyl moiety is a well-established pharmacophore in numerous approved drugs and clinical candidates.[1] The incorporation of a trifluoromethyl group can enhance membrane permeability and metabolic stability, and improve binding affinity to biological targets.[1]

Precursor for Biologically Active Molecules

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde is a valuable starting material for the synthesis of a variety of biologically active molecules. For example, it can be used to synthesize substituted thiazoles, which are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.[6] The combination of the trifluoromethyl group and a heterocyclic scaffold can lead to compounds with enhanced biological activity.[7][8]

Role in the Synthesis of Fused Heterocyclic Systems

This compound can serve as a key building block for the construction of more complex, fused heterocyclic systems. These larger scaffolds are often explored in drug discovery programs for their ability to present diverse pharmacophoric elements in a rigidified conformation, potentially leading to higher potency and selectivity for their biological targets. Thioxanthenes and their derivatives, for example, are important heterocyclic structures with applications in treating psychotic diseases.[9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde is a highly functionalized and synthetically versatile building block with significant potential in medicinal chemistry and materials science. Its straightforward synthesis, combined with the predictable reactivity of its α-ketoaldehyde moiety and the beneficial properties imparted by the trifluoromethyl group, makes it an attractive starting material for the discovery of novel bioactive compounds. This guide provides a solid foundation for researchers to confidently incorporate this valuable molecule into their synthetic strategies and drug discovery programs.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2783286, 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde." PubChem, [Link]. Accessed January 27, 2026.

-

PrepChem. "Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone." [Link]. Accessed January 27, 2026.

-

American Chemical Society. "Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes." ACS Omega, [Link]. Accessed January 27, 2026.

-

ResearchGate. "IR spectrum of the main product Phenyl acetaldehyde." [Link]. Accessed January 27, 2026.

-

MDPI. "Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas." [Link]. Accessed January 27, 2026.

-

Arabian Journal of Chemistry. "Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives." [Link]. Accessed January 27, 2026.

-

Lidsen. "Zn(OCOCH3)2·2H2O Catalysed Efficient Preparation of 2-Phenyl-4-Arylmethylidene-5-Oxazolinones under Ultrasonic Condition." [Link]. Accessed January 27, 2026.

-

PubMed Central. "Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies." [Link]. Accessed January 27, 2026.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde | C9H5F3O2 | CID 2783286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. PHENYLACETALDEHYDE DIMETHYL ACETAL(101-48-4) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Catalysis Research | Zn(OCOCH3)2·2H2O Catalysed Efficient Preparation of 2-Phenyl-4-Arylmethylidene-5-Oxazolinones under Ultrasonic Condition [lidsen.com]

- 7. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. pubs.acs.org [pubs.acs.org]

The Synthetic Versatility of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde: A Technical Guide for Chemical Architects

Foreword: Decoding a Privileged Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the demand for versatile, highly functionalized building blocks is insatiable. Among these, 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde, an aryl glyoxal derivative, has emerged as a molecule of significant interest. Its unique electronic and steric properties, conferred by the powerful trifluoromethyl group and the dual carbonyl system, render it a potent synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of its reactivity, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will move beyond mere reaction schemes to dissect the causality behind its reactivity, empowering you to harness its full synthetic potential.

Molecular Profile and Physicochemical Properties

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde, often encountered in its more stable hydrate form, is a crystalline solid at room temperature. The core of its reactivity lies in the juxtaposition of a highly reactive aldehyde and a sterically more hindered, electronically activated ketone. The potent electron-withdrawing nature of the para-trifluoromethyl (CF₃) group significantly enhances the electrophilicity of both carbonyl carbons, making them prime targets for nucleophilic attack.

| Property | Value | Source |

| IUPAC Name | 2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde | [PubChem][1] |

| CAS Number | 101906-05-2 | [PubChem][1] |

| Molecular Formula | C₉H₅F₃O₂ | [PubChem][1] |

| Molecular Weight | 202.13 g/mol | [PubChem][1] |

| Appearance | Solid (often as hydrate) | [Vendor Data] |

| Computed XLogP3 | 2.9 | [PubChem][1] |

| Hydrogen Bond Donors | 0 (anhydrous), 2 (hydrate) | [PubChem][1] |

| Hydrogen Bond Acceptors | 2 | [PubChem][1] |

The Core Reactivity Profile: A Tale of Two Carbonyls

The synthetic utility of 2-oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde stems from the differential reactivity of its two carbonyl groups. The terminal aldehyde is sterically unhindered and thus the primary site for nucleophilic attack under most conditions. The internal ketone, while highly electrophilic due to the adjacent CF₃-phenyl group, is more sterically shielded. This reactivity differential is the key to achieving selective transformations.

Caption: Key reactive sites and major reaction pathways for the title compound.

Nucleophilic Addition: The Dominant Pathway

The most fundamental reaction of this molecule is the nucleophilic addition to the carbonyl groups.[2] Due to reduced steric hindrance, the aldehyde is significantly more reactive than the ketone.[2]

-

Hydride Reduction: Reagents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol, leaving the ketone intact under controlled conditions.[3][4][5] Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both carbonyls to the corresponding diol. The selectivity arises from the greater accessibility of the aldehyde carbonyl and the milder nature of NaBH₄.[5]

-

Organometallic Reagents (Grignard & Organocuprates): Standard Grignard reagents (RMgX) can exhibit complex reactivity with 2-oxoaldehydes. While they readily attack simple aldehydes, the presence of the adjacent oxo-group in aryl glyoxals can sometimes lead to reluctance or side reactions.[2][6] However, organocuprates, which are softer nucleophiles, or modified Grignard protocols can achieve selective 1,2-addition to the aldehyde, yielding valuable α-hydroxy ketones.[2][6] This provides a robust method for installing new carbon-carbon bonds.

-

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene without affecting the ketone.[7][8][9][10] The reaction with a phosphonium ylide (a Wittig reagent) selectively replaces the aldehydic C=O with a C=C double bond, opening pathways to a vast array of vinyl ketone derivatives. The high chemoselectivity is a direct consequence of the aldehyde's superior reactivity.[7]

Condensation Reactions: Building Molecular Scaffolds

Condensation reactions, which involve the reaction of the aldehyde with an active methylene compound followed by dehydration, are highly effective for C-C bond formation.

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[11][12][13][14][15] The result is a highly functionalized alkene, with the trifluoromethylphenyl ketone moiety preserved for subsequent transformations. The strong electron-withdrawing nature of the aryl glyoxal system makes the aldehyde particularly susceptible to this type of condensation.[13]

Multicomponent Reactions (MCRs): The Power of Convergence

Aryl glyoxals are exceptional substrates for MCRs, enabling the rapid assembly of complex, drug-like molecules in a single pot.[16] Their bifunctional nature allows them to participate in intricate reaction cascades.

-

Passerini Reaction: This three-component reaction combines an isocyanide, a carboxylic acid, and a carbonyl compound.[17][18][19][20] Using 2-oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde as the carbonyl component yields α-acyloxy carboxamides, which are valuable peptidomimetic scaffolds. The reaction proceeds with high atom economy and typically favors the more reactive aldehyde function.[17][18]

-

Ugi Reaction: The Ugi four-component reaction is a cornerstone of combinatorial chemistry, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide.[16][21][22][23][24] Our title compound serves as an excellent aldehyde component, leading to the formation of complex α-acylamino amides. These structures are highly sought after in medicinal chemistry for building libraries of potential therapeutic agents.[16][24]

Sources

- 1. 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde | C9H5F3O2 | CID 2783286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [1,2] Addition and Oxidative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. gchemglobal.com [gchemglobal.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijprs.com [ijprs.com]

- 13. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Passerini Reaction [organic-chemistry.org]

- 19. DSpace [open.bu.edu]

- 20. organicreactions.org [organicreactions.org]

- 21. researchgate.net [researchgate.net]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 24. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde

Introduction

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde is an intriguing organic molecule characterized by three key functional groups: an aromatic phenyl ring, a reactive α-ketoaldehyde moiety, and an electron-withdrawing trifluoromethyl group. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural features suggest a high potential for significant interactions with biological systems. This guide provides a comprehensive analysis of its potential biological activities, grounded in the established knowledge of its constituent chemical motifs, and proposes a detailed roadmap for its experimental investigation.

The presence of the α-ketoaldehyde group suggests a propensity for covalent modification of proteins, a mechanism of action for many bioactive compounds.[1][2] The trifluoromethylphenyl group is a common feature in many pharmaceuticals, known to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4][5][6] The combination of these features in a single molecule makes 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde a compelling candidate for investigation in drug discovery and chemical biology.

Table 1: Physicochemical Properties of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde [7]

| Property | Value |

| Molecular Formula | C₉H₅F₃O₂ |

| Molecular Weight | 202.13 g/mol |

| IUPAC Name | 2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde |

| CAS Number | 101906-05-2 |

| Appearance | Not specified (likely a solid or oil) |

| Solubility | Expected to have moderate lipophilicity |

Hypothesized Biological Activities

Based on its chemical structure, we can hypothesize several potential biological activities for 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde. These hypotheses are derived from the known reactivity of α-ketoaldehydes and the pharmacological effects of trifluoromethylphenyl-containing compounds.

Potential as an Enzyme Inhibitor

The electrophilic nature of the two carbonyl groups in the α-ketoaldehyde moiety makes it a prime candidate for nucleophilic attack by amino acid residues within the active sites of enzymes.[8] This covalent modification can lead to irreversible inhibition of enzyme activity.

Causality: The carbon atoms of the aldehyde and ketone are electrophilic and can be attacked by nucleophilic residues such as cysteine (thiol group), lysine (amino group), arginine (guanidinium group), and histidine (imidazole group). The trifluoromethyl group, being strongly electron-withdrawing, further enhances the electrophilicity of the carbonyl carbons, potentially increasing the compound's reactivity towards enzymatic targets.

Potential Enzyme Targets:

-

Proteases: Many proteases, particularly cysteine and serine proteases, have nucleophilic residues in their active sites that are susceptible to modification by aldehydes and ketones.[1][9]

-

Dehydrogenases: Enzymes that utilize NAD(P)H as a cofactor could be targets, as the aldehyde could potentially interact with the active site.

-

Glyoxalases: These enzymes are involved in the detoxification of endogenous α-ketoaldehydes like methylglyoxal. The target compound could act as a competitive or irreversible inhibitor of these enzymes.[10]

Antimicrobial Activity

Aromatic α-ketoaldehydes have been shown to possess growth-inhibitory properties against bacteria and yeast.[10] This activity is likely due to the non-specific modification of essential proteins and enzymes within the microbial cells, leading to a disruption of cellular functions.

Causality: The high reactivity of the α-ketoaldehyde can lead to widespread damage to the microbial proteome. The lipophilic nature of the trifluoromethylphenyl group may facilitate the compound's transport across microbial cell membranes.

Potential Microbial Targets:

-

Gram-positive and Gram-negative bacteria: Broad-spectrum activity is plausible due to the non-specific mechanism of action.

-

Fungi: Similar to bacteria, essential fungal enzymes and proteins could be targets.

Cytotoxic and Potential Anticancer Activity

The ability to covalently modify proteins can also lead to cytotoxicity in eukaryotic cells. This property is harnessed by some anticancer drugs to induce apoptosis in rapidly dividing cancer cells. The trifluoromethylphenyl moiety is present in a number of approved anticancer drugs.[11][12]

Causality: Disruption of key cellular processes through non-specific protein modification can trigger programmed cell death. The trifluoromethyl group may enhance the compound's uptake and retention in cancer cells. Furthermore, some trifluoromethyl-containing compounds have been developed as prodrugs that are bioactivated by enzymes overexpressed in tumor cells, such as cytochrome P450 1A1.[13][14]

Potential Mechanisms of Action:

-

Induction of Apoptosis: Covalent modification of proteins involved in cell cycle regulation or survival pathways.

-

Generation of Reactive Oxygen Species (ROS): The metabolism of the aldehyde could potentially lead to oxidative stress.

Proposed Experimental Workflows

To validate the hypothesized biological activities, a systematic experimental approach is required. The following workflows provide a detailed roadmap for the investigation of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde.

Workflow 1: Evaluation of Enzyme Inhibition

This workflow aims to identify and characterize the inhibitory activity of the compound against a panel of relevant enzymes.

Caption: Workflow for determining antimicrobial activity.

Detailed Protocol for Broth Microdilution Assay:

-

Prepare Compound Dilutions:

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for yeast).

-

-

Prepare Inoculum:

-

Grow the microorganisms to the logarithmic phase and adjust the cell density to a standard concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Inoculate the Plate:

-

Add the prepared inoculum to each well of the 96-well plate.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

-

Incubation:

-

Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

-

Determine MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed by visual inspection or by measuring the optical density at 600 nm.

-

Workflow 3: Evaluation of In Vitro Cytotoxicity

This workflow outlines the steps to assess the cytotoxic effects of the compound on mammalian cell lines. [15]

Sources

- 1. Functionalization of peptides and proteins by aldehyde or keto groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde | C9H5F3O2 | CID 2783286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Synthesis of peptide aldehydes via enzymatic acylation of amino aldehyde derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Growth inhibitory properties of aromatic alpha-ketoaldehydes toward bacteria and yeast. Comparison of inhibition and glyoxalase I activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review for 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde

An In-depth Technical Guide to 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde

Abstract: This technical guide provides a comprehensive overview of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde, a versatile α-ketoaldehyde of significant interest in synthetic and medicinal chemistry. Often referred to as 4-(trifluoromethyl)phenylglyoxal, its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, make it a valuable building block for a diverse range of heterocyclic compounds and a probe for chemical biology. This document details its synthesis, physicochemical properties, chemical reactivity, and applications, offering researchers, scientists, and drug development professionals a practical resource for leveraging this powerful reagent.

Physicochemical Properties and Characterization

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde is typically available as its monohydrate, which is a more stable form for storage. The anhydrous form is a yellow oil, while the monohydrate is often a solid. The presence of the strong electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl groups.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Chemical Formula | C₉H₅F₃O₂ | N/A |

| Molecular Weight | 202.13 g/mol (anhydrous) | N/A |

| Appearance | Yellow oil (anhydrous) or solid (monohydrate) | |

| ¹H NMR | δ (ppm): 9.65 (s, 1H, CHO), 8.15 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H) | |

| ¹³C NMR | δ (ppm): 189.5, 185.2, 135.5 (q), 134.8, 130.6, 126.3 (q), 124.2 (q) | |

| ¹⁹F NMR | δ (ppm): -63.5 |

Synthesis and Purification

The most prevalent and efficient synthesis of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde involves the oxidation of an α-haloketone precursor, typically 2-bromo-4'-(trifluoromethyl)acetophenone. The Kornblum oxidation, utilizing dimethyl sulfoxide (DMSO) as the oxidant, is a widely adopted method for this transformation.

Synthetic Workflow Overview

The overall process begins with the commercially available 4'-(trifluoromethyl)acetophenone, which is first brominated at the α-position and then oxidized to yield the target glyoxal.

discovery and history of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde

Part 1: Executive Summary & Chemical Profile

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde , commonly known as 4-(trifluoromethyl)phenylglyoxal , is a highly reactive dicarbonyl intermediate that serves as a linchpin in the synthesis of fluorinated heterocycles. In the landscape of modern drug discovery, this compound bridges the gap between simple aromatic precursors and complex bioactive scaffolds such as quinoxalines, imidazoles, and pyrazines.

Its significance lies in the trifluoromethyl (-CF3) moiety .[1] As a bioisostere, the -CF3 group enhances metabolic stability, lipophilicity, and membrane permeability of the final drug candidates.[2] Consequently, this glyoxal derivative is not merely a reagent but a strategic building block for installing privileged fluorinated motifs into kinase inhibitors and CNS-active agents.

Chemical Identity

| Property | Detail |

| IUPAC Name | 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde |

| Common Name | 4-(Trifluoromethyl)phenylglyoxal |

| CAS Number | 101906-05-2 (Anhydrous), 10128-10-8 (Hydrate form often cited in commerce) |

| Molecular Formula | C9H5F3O2 |

| Molecular Weight | 202.13 g/mol |

| Physical State | Hygroscopic yellow solid or oil; readily forms a stable hydrate in air.[1][3][4] |

| Solubility | Soluble in DMSO, MeOH, DCM; Hydrate is soluble in water. |

Part 2: Historical Genesis & Synthetic Evolution

The history of 4-(trifluoromethyl)phenylglyoxal is inextricably linked to the broader development of oxidative methodologies in the early 20th century, specifically the Riley Oxidation .

The Riley Era (1932)

The foundational chemistry emerged in 1932 when H.L. Riley and colleagues at Imperial College London discovered that Selenium Dioxide (SeO2) could selectively oxidize activated methylene groups adjacent to carbonyls. While Riley focused on simple acetophenones, his method established the "gold standard" for synthesizing 1,2-dicarbonyls.

The Fluorine Revolution (Mid-20th Century)

The specific emergence of the 4-trifluoromethyl derivative paralleled the rise of organofluorine chemistry in the post-WWII era. As medicinal chemists realized that replacing hydrogen with fluorine could block metabolic degradation (specifically preventing P450 oxidation at the para-position), the demand for fluorinated building blocks surged. 4-(Trifluoromethyl)phenylglyoxal became the reagent of choice for introducing the 4-CF3-phenyl motif into heterocyclic cores.

Part 3: Mechanistic Insight (The Riley Oxidation)

To understand the synthesis, one must master the mechanism. The conversion of 4-(trifluoromethyl)acetophenone to the glyoxal is not a simple oxygen insertion but a complex rearrangement.

Mechanism Description:

-

Enolization: The reaction begins with the acid-catalyzed enolization of the acetophenone.

-

Electrophilic Attack: The enol attacks the high-valent Selenium(IV), forming a

-ketoseleninic acid intermediate. -

Pummerer-like Rearrangement: This unstable intermediate undergoes a 2,3-sigmatropic shift (or similar rearrangement depending on conditions), resulting in a selenium ester.

-

Elimination: The final step is the reductive elimination of Selenium(0) and water to release the dicarbonyl product.

Figure 1: Mechanistic pathway of the Riley Oxidation converting acetophenone to glyoxal.

Part 4: Applications in Drug Discovery

The utility of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde extends beyond simple synthesis; it is a tool for structure-activity relationship (SAR) optimization.

Synthesis of Bioactive Heterocycles

The 1,2-dicarbonyl moiety is highly electrophilic, making it an ideal partner for condensation reactions with dinucleophiles.

-

Quinoxalines: Reaction with 1,2-diaminobenzene derivatives yields quinoxalines, a scaffold found in numerous kinase inhibitors (e.g., for oncology).

-

Imidazoles: Reaction with aldehydes and ammonia (Debus-Radziszewski synthesis) yields substituted imidazoles.